Dibutyltin oxide

Overview

Description

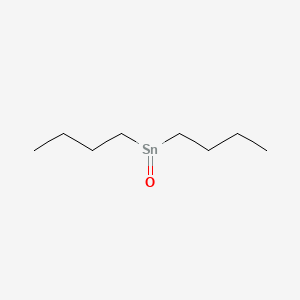

Dibutyltin oxide (DBTO, CAS 818-08-6) is an organotin compound with the molecular formula C₈H₁₈OSn and a molecular weight of 248.94 g/mol . It exists as a white to yellowish powder with a melting point exceeding 300°C and low water solubility (4.0 mg/L at 20°C) . DBTO is primarily used as an intermediate in synthesizing other organotin compounds, a catalyst in condensation reactions (e.g., polyurethane production), and a stabilizer in polyvinyl chloride (PVC) formulations . Its insolubility in organic solvents and tendency to form 3D networks via oxygen-tin donor-acceptor interactions distinguish it from liquid-phase organotin catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyltin oxide can be synthesized through the hydrolysis of dibutyltin dichloride. The process involves adding sodium hydroxide solution to dibutyltin dichloride, followed by neutralization and surfactant addition. The mixture is then heated to initiate the alkaline hydrolysis reaction, resulting in this compound .

Industrial Production Methods: In industrial settings, this compound is produced by dispersing this compound in a medium containing blocked polyisocyanate or a curing agent with activated ester groups. This method ensures the stability and effectiveness of the compound as a catalyst .

Chemical Reactions Analysis

Types of Reactions: Dibutyltin oxide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dibutyltin dioxide.

Reduction: It can be reduced to dibutyltin hydride using reducing agents like poly(methylhydrosiloxane) (PMHS).

Substitution: this compound reacts with carboxylic acids to form distannoxanes.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Poly(methylhydrosiloxane) (PMHS) or other reducing agents.

Substitution: Carboxylic acids under mild heating conditions.

Major Products:

Oxidation: Dibutyltin dioxide.

Reduction: Dibutyltin hydride.

Substitution: Distannoxanes.

Scientific Research Applications

Dibutyltin oxide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in regioselective alkylation, acylation, and sulfonation reactions.

Biology: this compound is studied for its potential antitumor and antifungal activities.

Medicine: Research is ongoing to explore its use in developing novel antitumor agents.

Industry: It is used as a stabilizer in paints, coatings, and plastics, ensuring longer product life cycles.

Mechanism of Action

Dibutyltin oxide acts as a Lewis acid catalyst in organic synthesis. It facilitates the formation of carbon-carbon bonds through coupling reactions and the preparation of esters from carboxylic acids and alcohols . The compound’s catalytic properties are attributed to its ability to coordinate with various functional groups, thereby enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Physical Properties

Key Differences :

- State : DBTO is solid, whereas dibutyltin dichloride, dilaurate, and tributyltin oxide are liquids .

- Solubility : DBTO’s insolubility contrasts with the organic solubility of dichloride and dilaurate, limiting its use to heterogeneous catalysis .

Receptor Interactions :

- DBTO Derivatives : Dibutyltin dichloride and dilaurate act as partial agonists of PPARγ and RXRα, influencing adipogenesis and inflammatory responses .

- Tributyltin Chloride : A full PPARγ agonist with stronger adipogenic effects compared to DBTO derivatives .

Neurotoxicity :

- Dibutyltin Dilaurate : Induces oxidative stress in rat brains, increasing nitric oxide synthase activity and apoptosis at doses ≥20 mg/kg .

- DBTO: Limited direct neurotoxicity data, but its hydrolysis products (e.g., dibutyltin) may share toxic mechanisms .

Environmental Impact :

- DBTO : Classified as a marine pollutant (UN3146) with moderate acute toxicity (LD₅₀ > 300 mg/kg) .

- Tributyltin Oxide : Historically used in antifouling paints but banned due to severe endocrine-disrupting effects in marine life .

Catalytic Efficiency :

- DBTO’s solid-state structure limits its utility in homogeneous reactions, whereas dibutyltin dilaurate’s solubility enhances its catalytic activity in polymer synthesis .

Biological Activity

Dibutyltin oxide (DBTO) is an organotin compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

This compound is synthesized through various methods, often involving the reaction of butyltin halides with bases or by hydrolysis. Its chemical structure allows it to act as a versatile agent in organic synthesis and catalysis. The compound has been studied for its ability to form complexes with various ligands, enhancing its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study by Singh et al. (2014) demonstrated that dibutyltin(IV) complexes derived from amino acids showed promising cytotoxic effects against various cancer cell lines. The study utilized the MTT assay to evaluate the inhibitory effects on cell proliferation, revealing that certain complexes exhibited high cytotoxicity against ovarian cancer cells (OVCAR-3) and lung carcinoma cells (PC-14) .

Table 1: Cytotoxicity of Dibutyltin Complexes

| Tumor Cell | Complex | Concentration (μg/mL) | Inhibitory Rate (%) |

|---|---|---|---|

| OVCAR-3 | I | 1 | High |

| OVCAR-3 | II | 1 | Moderate |

| PC-14 | I | 1 | High |

| PC-14 | II | 1 | Moderate |

The study found that dibutyltin complexes exhibited higher activity than their corresponding ligands, suggesting that the tin atom plays a crucial role in enhancing the biological activity of these compounds .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. A study reported that dibutyltin(IV) Schiff base complexes showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus spp. and E. coli . The mechanism behind this antimicrobial action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Table 2: Antibacterial Activity of Dibutyltin Complexes

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Bacillus cereus | 16 μg/mL |

| Klebsiella pneumoniae | 128 μg/mL |

Toxicity and Safety Profile

Despite its therapeutic potential, this compound poses certain health risks. It is known to be irritating to the eyes, skin, and respiratory system. Acute exposure can lead to symptoms such as headaches, tinnitus, and central nervous system dysfunction . Long-term exposure studies have indicated a low observed adverse effect level (LOAEL) of 2.5 mg/kg/day for immunological reactions .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound and its derivatives:

- Antitumor Studies : A study focused on the synthesis of dibutyltin complexes with fluorouracil derivatives demonstrated their potential as effective anticancer agents by showing high cytotoxicity against tumor cells .

- Antimicrobial Applications : Research into dibutyltin Schiff base complexes highlighted their effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dibutyltin oxide in organic chemistry?

this compound (DBTO) is synthesized via hydrolysis of dibutyltin dichloride or controlled oxidation of dibutyltin hydrides. In carbohydrate chemistry, DBTO is used as a catalyst for the mild cleavage of O-acetyl groups under neutral conditions, preserving acid- or base-sensitive functional groups . For cyclic derivatives, DBTO reacts with diols (e.g., ethylene glycol) to form cyclic dibutyltin bisalkyleneoxides, stabilized by intramolecular donor-acceptor (DA) interactions between oxygen and tin atoms .

Methodological Note :

- Use anhydrous solvents to prevent premature hydrolysis.

- Monitor reaction progress via NMR to confirm DA interactions and structural integrity .

Q. How can researchers address solubility limitations of this compound in catalytic applications?

DBTO's insolubility in inert solvents arises from its polymeric Sn-O-Sn network . To mitigate this:

- Pre-solubilize DBTO : React with diols (e.g., ethylene glycol) to form soluble cyclic derivatives .

- Use co-solvents : Polar aprotic solvents (e.g., DMF) enhance solubility at elevated temperatures.

- Monitor kinetics : Track precipitate formation via dynamic light scattering (DLS) to optimize reaction conditions .

Q. How to analyze the environmental persistence and degradation pathways of this compound?

Despite its classification as a marine pollutant (UN 3146), data on DBTO's degradation, bioaccumulation, and soil mobility remain limited . Researchers should:

- Conduct OECD 301/302 tests to assess aerobic/anaerobic biodegradation.

- Use LC-MS/MS to quantify DBTO and its metabolites in environmental matrices.

- Reference EU Ecolabel restrictions (2020/1804/EU), which prohibit DBTO in external cables due to ecological risks .

Regulatory Guidelines :

| Region | Regulation | Restriction Scope | Test Method | Reference |

|---|---|---|---|---|

| EU | Ecolabel 2020/1804 | Prohibited in external cables | IEC 62321-3-1 |

Q. How to resolve contradictions in structural data from different characterization techniques?

Discrepancies may arise between solution-phase (NMR) and solid-state (X-ray) data due to DA interaction variability.

- Cross-validate techniques : Compare NMR chemical shifts with X-ray bond lengths.

- Simulate computational models : Use DFT calculations to reconcile experimental and theoretical geometries.

- Control sample preparation : Ensure consistent crystallinity and solvent removal for reproducible results .

Q. What experimental design considerations are critical for toxicological studies of this compound?

DBTO is classified as a 6.1-class hazardous substance (UN 3146) with acute toxicity . Researchers must:

- Follow SDS protocols for PPE (gloves, goggles, fume hoods) .

- Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, referencing OECD 423 guidelines.

- Quantify tin residues via ICP-MS after biological sample digestion.

Q. How to ensure compliance with regulatory frameworks in cross-disciplinary studies involving this compound?

- Documentation : Maintain SDS records (e.g., CAS 818-08-6, molecular formula ) .

- Disposal : Treat waste as hazardous; avoid release into waterways per IMDG marine pollutant guidelines .

- Ethical reporting : Disclose DBTO use in methodologies, aligning with journal standards (e.g., Beilstein Journal’s experimental reproducibility guidelines) .

Properties

IUPAC Name |

dibutyl(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.O.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFBRKRYDCGYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027315 | |

| Record name | Stannane, dibutyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid, White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], WHITE POWDER. | |

| Record name | Stannane, dibutyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

161.9 °C | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, mg/l at 20 °C: 3.9-4.2 (very poor) | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.5 | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: 0.000004 | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

818-08-6 | |

| Record name | Dibutyltin oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dibutyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, dibutyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T435H74FO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

105 °C | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.